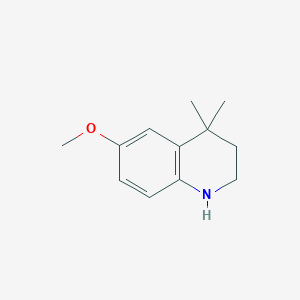

1,2,3,4-Tetrahydro-6-methoxy-4,4-dimethylquinoline

Beschreibung

1,2,3,4-Tetrahydro-6-methoxy-4,4-dimethylquinoline is a tetrahydroquinoline derivative characterized by a partially saturated quinoline core. Its structure includes a methoxy group (-OCH₃) at position 6 and two methyl groups (-CH₃) at position 4 of the tetrahydroquinoline scaffold. These substituents confer distinct electronic and steric properties, influencing its chemical reactivity, solubility, and biological interactions.

Eigenschaften

IUPAC Name |

6-methoxy-4,4-dimethyl-2,3-dihydro-1H-quinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c1-12(2)6-7-13-11-5-4-9(14-3)8-10(11)12/h4-5,8,13H,6-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYTLWWRUMSXZNL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCNC2=C1C=C(C=C2)OC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Wissenschaftliche Forschungsanwendungen

Therapeutic Applications

THMDQ has been investigated for various therapeutic applications due to its unique structural properties. The following are key areas of interest:

1. Antioxidant Activity

- THMDQ exhibits significant antioxidant properties, which can be beneficial in reducing oxidative stress in biological systems. This property is crucial for developing treatments for conditions associated with oxidative damage, such as neurodegenerative diseases.

2. Antimicrobial Effects

- Research indicates that THMDQ has antimicrobial activity against various pathogens. Its efficacy against bacteria and fungi positions it as a potential candidate for developing new antimicrobial agents.

3. Neurological Disorders

- The compound's interaction with neurotransmitter systems suggests potential applications in treating neurological disorders. Specifically, its ability to modulate the activity of certain receptors may help manage conditions like anxiety and depression.

4. Anti-inflammatory Properties

- Studies have shown that THMDQ can inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases. This anti-inflammatory action could be particularly useful in conditions such as arthritis and other chronic inflammatory disorders.

Case Studies

Several studies provide insights into the applications and effectiveness of THMDQ:

| Study | Findings | Application |

|---|---|---|

| Antioxidant Activity Study | Demonstrated significant reduction in oxidative stress markers in vitro. | Potential use in neuroprotection and age-related disorders. |

| Antimicrobial Efficacy Trial | Showed effective inhibition of bacterial strains such as E. coli and S. aureus. | Development of new antimicrobial therapies. |

| Neuropharmacological Assessment | Indicated improvement in anxiety-like behaviors in animal models. | Possible treatment for anxiety disorders. |

| Anti-inflammatory Research | Reduced levels of TNF-alpha and IL-6 in cell cultures exposed to inflammatory stimuli. | Application in chronic inflammatory disease management. |

Wirkmechanismus

The compound exerts its effects through specific molecular targets and pathways:

Molecular Targets: Interacts with enzymes and receptors involved in cellular processes.

Pathways: Modulates signaling pathways related to cell growth, apoptosis, and immune response.

Vergleich Mit ähnlichen Verbindungen

Methoxy vs. Bromo vs. Methyl Groups

The methoxy group at position 6 distinguishes the target compound from analogs with halogens or alkyl groups. For example:

- Its hydrochloride salt enhances aqueous solubility, a critical factor for bioavailability .

- 6-Methyl-1,2,3,4-tetrahydroquinoline (CAS 91-61-2): The methyl group at position 6 lacks the electron-donating effect of methoxy, reducing polarity. This compound is associated with acute oral toxicity (H302) and respiratory irritation (H335), highlighting the role of substituents in safety profiles .

Table 1: Substituent Comparison at Position 6

*Molecular weight calculated from C₁₂H₁₇NO (methoxy + dimethyl groups).

Substituent Effects at Position 4

Dimethyl Groups vs. Other Substituents

The 4,4-dimethyl groups in the target compound introduce significant steric hindrance, which can stabilize the molecule against oxidation or enzymatic degradation. In contrast:

- 3,4-Diaryl-5,7-dimethoxy-1,2,3,4-tetrahydroquinolines: These derivatives feature aryl groups at positions 3 and 4, synthesized via Grignard reagent reactions. The diaryl substituents enhance π-π stacking interactions, improving binding to biological targets like cancer-related enzymes .

- 2-Methyl-5-hydroxy-1,2,3,4-tetrahydroquinoline: A hydroxyl group at position 5 and a single methyl group at position 2 confer analgesic activity (one-eighth the potency of morphine), demonstrating the impact of substituent position on pharmacological efficacy .

Table 2: Substituent Comparison at Position 4

Biologische Aktivität

1,2,3,4-Tetrahydro-6-methoxy-4,4-dimethylquinoline is a heterocyclic compound belonging to the quinoline family. Its unique structure, characterized by a partially saturated ring and methoxy group, has garnered attention for its potential biological activities. This article explores the biological activity of this compound through various studies and findings.

Chemical Structure

The chemical structure of 1,2,3,4-Tetrahydro-6-methoxy-4,4-dimethylquinoline can be represented as follows:

Biological Activity Overview

The biological activities of 1,2,3,4-Tetrahydro-6-methoxy-4,4-dimethylquinoline have been investigated in several studies. Key findings include:

- Antimicrobial Activity : This compound has shown promising results against various microbial strains.

- Anticancer Potential : Preliminary studies suggest it may inhibit cancer cell proliferation.

- Antimalarial Properties : Related quinoline compounds have demonstrated efficacy against Plasmodium falciparum, indicating potential for similar activity.

Antimicrobial Activity

Research indicates that 1,2,3,4-Tetrahydro-6-methoxy-4,4-dimethylquinoline exhibits notable antimicrobial properties.

Study Findings:

- A study evaluated the compound's effectiveness against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The results showed significant inhibition with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 10 |

| Escherichia coli | 50 |

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro assays.

Case Studies:

- Breast Cancer Cell Lines : In a study on MCF-7 breast cancer cells, treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability with an IC50 value of approximately 25 µM .

- Mechanism of Action : The proposed mechanism involves the induction of apoptosis through the activation of caspase pathways.

Comparative Analysis:

A review on quinoline derivatives highlighted that compounds with similar structures exhibited IC50 values against Plasmodium falciparum ranging from 0.014 to 5.87 µg/mL . This suggests that 1,2,3,4-Tetrahydro-6-methoxy-4,4-dimethylquinoline may possess comparable antimalarial properties.

The biological activity of this compound is hypothesized to involve multiple mechanisms:

- Inhibition of Enzymatic Pathways : It may act as an inhibitor of specific enzymes involved in cellular metabolism.

- Interaction with DNA : Similar compounds have shown the ability to intercalate into DNA strands, disrupting replication processes.

Vorbereitungsmethoden

Proposed Reaction Mechanism

-

Nitro Reduction : Catalytic hydrogenation of the nitro group in 2-nitro-4,4-dimethyl-6-methoxyacetophenone generates a primary amine.

-

Cyclization : The amine undergoes intramolecular condensation with the ketone to form a cyclic imine intermediate.

-

Reductive Amination : Further hydrogenation reduces the imine to the tetrahydroquinoline scaffold.

Key Considerations :

-

Diastereoselectivity in the final reduction step is influenced by steric effects from the 4,4-dimethyl groups, favoring a cis configuration due to pseudoaxial orientation of the ester (or equivalent substituent) during imine reduction.

-

Yields for analogous reactions range from 93% to 98%, suggesting high efficiency for this approach.

SNAr-Terminated Cyclization

Nucleophilic aromatic substitution (SNAr) reactions offer a pathway to annulate tetrahydroquinolines from pre-functionalized aromatic precursors. A reported method involves reductive amination followed by SNAr ring closure. For 6-methoxy-4,4-dimethylquinoline, this could entail:

Synthetic Route

-

Reductive Amination : React 6-methoxy-4,4-dimethyl-2-fluorobenzaldehyde with a secondary amine (e.g., dimethylamine) under hydrogenation conditions to form an intermediate amine.

-

SNAr Cyclization : The amine attacks the activated aromatic ring (activated by the fluorine substituent), displacing the fluoride and forming the tetrahydroquinoline ring.

Experimental Data :

-

Yields for similar SNAr-terminated sequences range from 58% to 98%, with ketone-based substrates outperforming aldehydes due to enhanced stability.

-

Steric effects from the 4,4-dimethyl groups may necessitate elevated temperatures or prolonged reaction times to achieve complete cyclization.

Acid-Catalyzed Ring-Closing Reactions

Acid-mediated cyclizations are effective for assembling tetrahydroquinolines from linear precursors. A notable example involves trifluoroacetic acid (TFA)-promoted cyclization of N-aryl enaminones.

Application to Target Compound

-

Enamide Preparation : Condense 6-methoxy-4,4-dimethylaniline with acetaldehyde to form an enamide.

-

Cyclization : Treat the enamide with TFA to induce intramolecular cyclization, yielding the tetrahydroquinoline framework.

Optimization Parameters :

-

Reaction yields for analogous systems reach 94% when dichloromethane is used as the solvent.

-

The methoxy group’s electron-donating nature accelerates cyclization by enhancing nucleophilicity at the aromatic ring.

Metal-Promoted Annulation Strategies

Transition-metal catalysts enable efficient one-pot syntheses of tetrahydroquinolines. For instance, iron porphyrin complexes facilitate nitrene C–H insertions to form tetrahydroquinoline rings.

Iron-Catalyzed Synthesis

-

Nitrene Generation : React 6-methoxy-4,4-dimethylbenzamide with an iron porphyrin catalyst (e.g., [Fe(III)(F20TPP)Cl]) to generate a nitrene intermediate.

-

C–H Insertion : The nitrene undergoes intramolecular insertion into a benzylic C–H bond, forming the tetrahydroquinoline.

Performance Metrics :

-

Catalyst choice critically affects regioselectivity; Pt/C may suppress undesired aromatization pathways.

Thermal and Photochemical Methods

High-temperature cyclizations and UV-light-mediated reactions provide alternative routes. Park et al. reported TiO2-catalyzed photochemical synthesis of tetrahydroquinolines from anilines and aldehydes.

Photochemical Pathway

-

Substrate Mixing : Combine 6-methoxy-4,4-dimethylaniline with acetaldehyde in ethanol.

-

Irradiation : Expose the mixture to UV light (350 nm) in the presence of TiO2 to drive simultaneous reduction and oxidation steps.

Outcomes :

-

A similar reaction yielded 71% of the tetrahydroquinoline product.

-

The methoxy group’s stability under UV light ensures minimal side reactions.

Comparative Analysis of Methods

The table below evaluates the feasibility of each method for synthesizing 1,2,3,4-Tetrahydro-6-methoxy-4,4-dimethylquinoline:

Q & A

Basic: What are the established synthetic methodologies for preparing 1,2,3,4-Tetrahydro-6-methoxy-4,4-dimethylquinoline and its derivatives?

Answer:

The synthesis of tetrahydroquinoline derivatives typically involves cyclization strategies, substitution reactions, or functionalization of pre-existing quinoline frameworks. Key methods include:

- Cyclization of N-substituted intermediates : For example, heating diphenylamine with epichlorohydrin forms tetrahydroquinoline cores via intramolecular cyclization of aliphatic side chains .

- Grignard reagent-mediated synthesis : 3,4-Diaryl tetrahydroquinolines can be synthesized by reacting dihydroquinolinones with Grignard reagents, followed by dehydration .

- Catalytic hydrogenation : 1,2-Dihydroquinolines are converted to tetrahydroquinolines using palladium on carbon (Pd/C) under hydrogenation conditions .

Critical parameters include substituent location, reaction temperature, and catalyst choice. For methoxy-substituted derivatives, regioselective functionalization is achieved via methoxylation at the quinoline 6-position .

Basic: Which spectroscopic and chromatographic techniques are recommended for characterizing this compound?

Answer:

Characterization requires a combination of techniques:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and stereochemistry, particularly for methoxy and dimethyl groups .

- High-Performance Liquid Chromatography (HPLC) : Validates purity (>95%) and monitors reaction progress .

- Mass Spectrometry (MS) : Determines molecular weight (e.g., C₁₃H₁₇NO for the base structure) and fragmentation patterns .

- Infrared (IR) Spectroscopy : Identifies functional groups like C-O (methoxy) and N-H (tetrahydroquinoline) .

Regulatory-compliant data (e.g., ICH guidelines) are essential for drug development applications .

Advanced: How can researchers address challenges in synthesizing bifunctional tetrahydroquinoline derivatives?

Answer:

Bifunctional derivatives require precise control over substituent orientation and reactivity:

- Electrophilic intramolecular cyclization : Use intermediates like N-(3-chloro-2-hydroxypropyl)diphenylamine to form dual tetrahydroquinoline rings via o-position attack on aromatic moieties .

- Protecting group strategies : Methoxy and dimethyl groups may require temporary protection during functionalization to avoid side reactions .

- Optimized reaction conditions : Elevated temperatures (e.g., 80–120°C) and polar solvents (DMF, DMSO) enhance cyclization efficiency .

Challenges include steric hindrance from 4,4-dimethyl groups and competing reaction pathways. Computational modeling (DFT) can predict regioselectivity .

Advanced: What in vitro and in vivo models are appropriate for evaluating the pharmacological potential of this compound?

Answer:

- In vitro models :

- In vivo models :

- Xenograft models : Evaluate tumor growth inhibition in mice for anticancer candidates .

- Pharmacokinetics : Assess bioavailability and metabolic stability using LC-MS/MS to monitor plasma concentrations .

Structure-activity relationships (SAR) should guide modifications, such as introducing electron-withdrawing groups to enhance bioactivity .

Advanced: How can researchers resolve contradictions in reaction yields reported across synthetic protocols?

Answer:

Discrepancies often arise from variations in:

- Substituent effects : Electron-donating groups (e.g., methoxy) may accelerate cyclization, while steric bulk (e.g., 4,4-dimethyl) reduces yields .

- Catalyst efficiency : Pd/C vs. palladium acetate (Pd(OAc)₂) in cross-coupling reactions impacts conversion rates .

- Reaction scale : Batch vs. continuous flow reactors affect heat/mass transfer, influencing yields in large-scale syntheses .

Methodological recommendations : - Conduct Design of Experiments (DoE) to optimize parameters (temperature, solvent, catalyst loading).

- Compare kinetic data (e.g., reaction progress curves) across protocols to identify rate-limiting steps .

Advanced: What strategies enhance the stability of 1,2,3,4-Tetrahydro-6-methoxy-4,4-dimethylquinoline under experimental conditions?

Answer:

- Storage conditions : Store in airtight, light-resistant containers at –20°C to prevent oxidation .

- Inert atmospheres : Use nitrogen or argon during reactions to minimize degradation of the tetrahydroquinoline ring .

- Stabilizing additives : Antioxidants (e.g., BHT) or chelating agents (EDTA) mitigate radical-mediated decomposition .

Degradation products (e.g., quinoline derivatives) should be monitored via HPLC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.